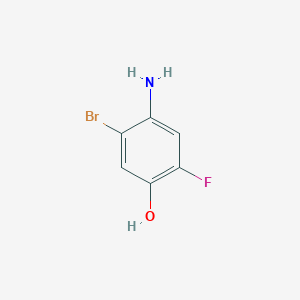

2-Bromo-5-fluoro-4-hydroxyaniline

Overview

Description

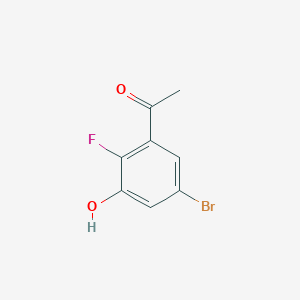

2-Bromo-5-fluoro-4-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-hydroxyaniline involves several steps. One method involves the catalytic bromination of 2-fluoroaniline . Other methods involve palladium-catalyzed reactions .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-hydroxyaniline consists of a benzene ring with bromine, fluorine, and hydroxyaniline functional groups .Chemical Reactions Analysis

2-Bromo-5-fluoro-4-hydroxyaniline can undergo various chemical reactions. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole . It can also be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-hydroxyaniline has a molecular weight of 206.01 . It has a melting point of 43-47 °C .Scientific Research Applications

Synthesis and Biological Activities

One of the primary applications of "2-Bromo-5-fluoro-4-hydroxyaniline" and its derivatives is in the synthesis of new organic compounds with potential biological activities. For example, Abdel‐Wadood et al. (2014) demonstrated the use of 2‐Bromo‐4‐fluoroaniline as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds were screened for their biological activities against various pathogenic bacterial and fungal strains, with most showing significant broad antibacterial activity against both gram-positive and gram-negative bacteria, and some displaying remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Antiviral Properties

In the realm of antiviral research, compounds synthesized from "2-Bromo-5-fluoro-4-hydroxyaniline" have been explored for their antiviral properties. Haverkamp et al. (2021) discussed the synthesis of D-like and L-like 6'-fluoro-3-deazaneplanocin and its 3-bromo derivative, showing significant anti-filoviral properties, including activity against Ebola and Marburg viruses, as well as measles and norovirus, illustrating the potential of derivatives in antiviral drug discovery (Haverkamp et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The targets of a compound are usually proteins such as enzymes or receptors. The presence of an amino group (-NH2) and a hydroxyl group (-OH) in the compound suggests that it could potentially form hydrogen bonds with its target, influencing the target’s activity .

Mode of Action

The mode of action depends on the specific interactions between the compound and its target. For example, the compound could inhibit an enzyme’s activity, or it could act as a ligand for a receptor, triggering a cellular response .

Biochemical Pathways

The compound could be involved in various biochemical pathways, depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could affect the overall flow of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a bromine atom might influence the compound’s distribution and metabolism .

Result of Action

The result of the compound’s action would depend on the specific effects it has on its target and the downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

4-amino-5-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBUQTROQXOMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2-fluorophenol | |

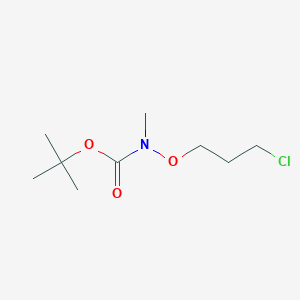

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

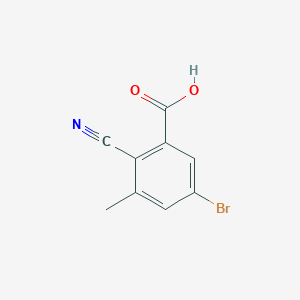

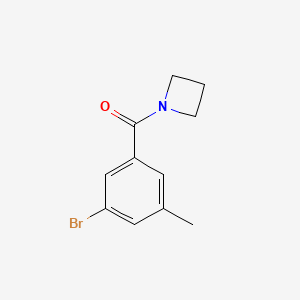

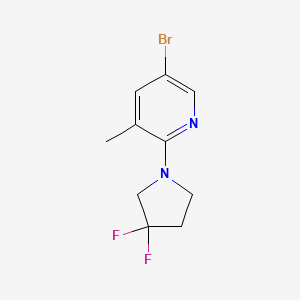

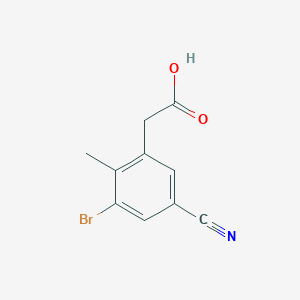

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.